molecular formula C9H12O B13569926 4-(Propan-2-ylidene)cyclohex-2-en-1-one CAS No. 64317-84-6

4-(Propan-2-ylidene)cyclohex-2-en-1-one

Cat. No.: B13569926
CAS No.: 64317-84-6
M. Wt: 136.19 g/mol
InChI Key: BOSSBIJUZWPVGS-UHFFFAOYSA-N
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Description

4-(Propan-2-ylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, characterized by the presence of a propan-2-ylidene group at the 4-position and a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-ylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.

Scientific Research Applications

4-(Propan-2-ylidene)cyclohex-2-en-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the propan-2-ylidene moiety. These groups can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the ketone functional group.

    3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Another cyclohexene derivative with a similar substitution pattern.

    2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): A compound with a similar cyclohexene core but different substituents.

Uniqueness

4-(Propan-2-ylidene)cyclohex-2-en-1-one is unique due to the presence of both the propan-2-ylidene group and the ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

64317-84-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3,5H,4,6H2,1-2H3

InChI Key

BOSSBIJUZWPVGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(=O)C=C1)C

Origin of Product

United States

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